N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC16313880
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)18-16(22)9-20-17(23)8-13-10-24-6-5-15(13)19-20/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,22) |
| Standard InChI Key | GERFEAPCQKZIOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiopyrano[4,3-c]pyridazine scaffold fused with an acetylphenyl acetamide moiety. The thiopyrano ring system incorporates a sulfur atom at position 1 and a ketone group at position 3, while the pyridazine ring contributes two adjacent nitrogen atoms. The N-(3-acetylphenyl)acetamide side chain is linked via a methylene bridge to the thiopyrano-pyridazine core.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₃S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 86.7 Ų |
The logP value (estimated at ~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Optimization
Stepwise Synthesis Strategy
The synthesis involves three primary stages:
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Core Formation: Condensation of thiopyran-4-one with hydrazine derivatives yields the thiopyrano-pyridazine core. Cyclocondensation under acidic conditions (e.g., HCl/EtOH) facilitates ring closure.
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Acetylation: Introduction of the acetylphenyl group via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability.
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Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the core structure using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Biological Activity and Research Findings
Computational Predictions
Molecular docking simulations suggest strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
Challenges and Future Directions
Synthetic Hurdles
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Sulfur Oxidation: The thiopyrano ring is prone to oxidation, necessitating inert atmospheres during synthesis.
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Regioselectivity: Competing reactions at N1 vs. N2 of the pyridazine ring complicate acetamide positioning.
Biological Characterization Needs
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ADMET Profiling: No data exist on bioavailability, plasma protein binding, or CYP450 interactions.
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Target Validation: CRISPR-Cas9 knockout studies are required to confirm kinase targets.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Y043-2205
The cyclohepta-thiazole moiety in Y043-2205 enhances microbial target engagement but reduces CNS permeability due to higher polar surface area (63.2 vs. 86.7 Ų) .
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